molecular formula C11H14N2O B2860590 3-[2-(methylamino)ethyl]-1H-indol-4-ol CAS No. 28363-70-4

3-[2-(methylamino)ethyl]-1H-indol-4-ol

Cat. No.: B2860590
CAS No.: 28363-70-4
M. Wt: 190.24 g/mol
InChI Key: MTJOWJUQGYWRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Norpsilocin, also known as 3-[2-(methylamino)ethyl]-1H-indol-4-ol, primarily targets the 5-HT2A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and is primarily found in the central and peripheral nervous system. It plays a key role in the neurotransmission of serotonin, which affects various biological and neurological processes such as anxiety, appetite, mood, and perception.

Mode of Action

Norpsilocin acts as a near full agonist at the 5-HT2A receptor . This means it binds to this receptor and activates it to produce a biological response. Specifically, it mimics the action of serotonin by binding to the 5-HT2A receptor, leading to a series of intracellular events, including the release of calcium from intracellular stores and activation of the MAPK pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of norpsilocin involves several steps:

    Synthesis of acyl chloride: This is achieved from 4-acetyoxyindole and oxalyl chloride.

    Reaction with N-benzylmethylamine or dibenzylamine: This yields the desired ketoamides.

    Reduction of ketoamides: Using lithium aluminum hydride in tetrahydrofuran and 2-methyltetrahydrofuran.

    Phosphorylation: Using sodium hydride, tetrahydrofuran, and ortho-xylenyl phosphoryl chloride.

    Catalytic hydrogenolysis: Using either palladium on carbon or a palladium hydroxide catalyst.

Industrial Production Methods: The industrial production of norpsilocin is still in its nascent stages, primarily due to its recent discovery and the complexity of its synthesis. Current methods focus on laboratory-scale production, with ongoing research to optimize and scale up the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are still under investigation, with ongoing research to identify and characterize them.

Scientific Research Applications

    Chemistry: Used to study the structure-activity relationship of tryptamine derivatives.

    Biology: Investigated for its interaction with serotonin receptors.

    Medicine: Potential therapeutic applications in mental health, although more research is needed.

    Industry: Potential use in the development of new psychedelic compounds

Properties

IUPAC Name

3-[2-(methylamino)ethyl]-1H-indol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-12-6-5-8-7-13-9-3-2-4-10(14)11(8)9/h2-4,7,12-14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJOWJUQGYWRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=C1C(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336988
Record name Norpsilocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28363-70-4
Record name Norpsilocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norpsilocin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL6QDJ5TMQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is Norpsilocin and how does it differ from Psilocin?

A: Norpsilocin (4-hydroxy-N-methyltryptamine) is a tryptamine alkaloid found in psilocybin-containing mushrooms. It is structurally very similar to psilocin, the primary psychoactive metabolite of psilocybin. The key difference lies in the presence of a secondary methylamine group in norpsilocin, while psilocin has a tertiary dimethylamine group. This seemingly minor structural difference significantly impacts their effects in vivo [, ].

Q2: How does Norpsilocin interact with the serotonin 2A receptor?

A: Norpsilocin acts as a potent agonist at the serotonin 2A receptor (5-HT2A) in vitro []. This means it binds to the receptor and activates it, mimicking the effects of serotonin at this specific receptor subtype.

Q3: Does Norpsilocin produce the same psychedelic effects as Psilocin?

A: While norpsilocin shows potent activity at the 5-HT2A receptor in vitro, it is devoid of psychedelic-like effects in vivo, unlike psilocin []. Research suggests this discrepancy arises from differences in their central nervous system (CNS) bioavailability, likely due to the reduced lipophilicity of norpsilocin compared to psilocin [, ].

Q4: What are the metabolic pathways of Norpsilocin?

A: While detailed metabolic studies specifically on norpsilocin are limited, research suggests that it might be a metabolite of psilocin through the action of CYP2D6 enzyme []. This finding highlights the complex metabolic interplay between various tryptamine derivatives found in psilocybin-containing mushrooms.

Q5: Are there any known applications for Norpsilocin or its derivatives?

A: Currently, norpsilocin and its derivatives are primarily research chemicals used to explore the structure-activity relationships of tryptamine compounds and their interactions with various CNS targets. While their therapeutic potential remains to be fully elucidated, understanding their pharmacological profiles contributes to the broader investigation of psychedelic compounds for potential therapeutic applications [, ].

Q6: What is the significance of studying Norpsilocin in the context of psychedelic research?

A: Norpsilocin serves as a crucial molecule for understanding the subtle structure-activity relationships governing the psychedelic effects of tryptamines. By studying how modifications to its structure impact its pharmacological activity and CNS penetration, researchers can gain valuable insights into the design and development of potentially safer and more effective psychedelic-inspired therapeutics [, , ]. Additionally, investigating its metabolic pathways and interactions with other CNS targets can shed light on the complex pharmacological interplay within this class of compounds [, ].

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